![molecular formula C9H15N3O3 B13791870 2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate CAS No. 66216-56-6](/img/structure/B13791870.png)
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate is a chemical compound with the molecular formula C9H15N3O3 and a molecular weight of 213.2337 g/mol It is characterized by the presence of an imidazolidinone ring, a carbamate group, and a propenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate typically involves the reaction of allyl isocyanate with 2-(2-oxo-1-imidazolidinyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Allyl isocyanate+2-(2-oxo-1-imidazolidinyl)ethanol→2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are optimized to achieve maximum yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and implementation of purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or imidazolidinones.
科学研究应用
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of 2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazolidinone ring and carbamate group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate can be compared with other similar compounds, such as:
2-Propenamide, 2-methyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-: Similar structure but different functional groups.
2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester: Contains an ester group instead of a carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
66216-56-6 |
|---|---|
分子式 |
C9H15N3O3 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
prop-2-enyl N-[2-(2-oxoimidazolidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C9H15N3O3/c1-2-7-15-9(14)11-4-6-12-5-3-10-8(12)13/h2H,1,3-7H2,(H,10,13)(H,11,14) |
InChI 键 |
PPOUXMSMABGDRJ-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC(=O)NCCN1CCNC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
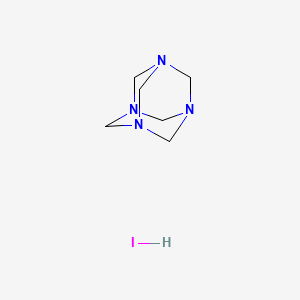
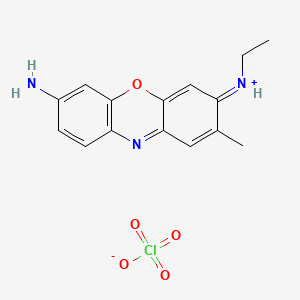
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
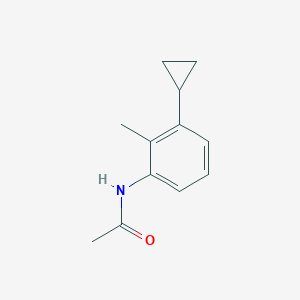
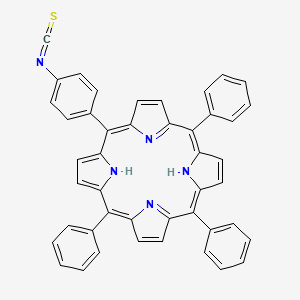
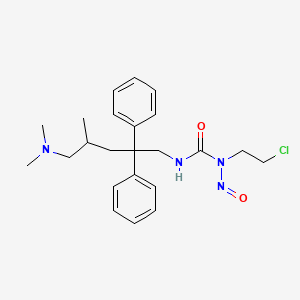

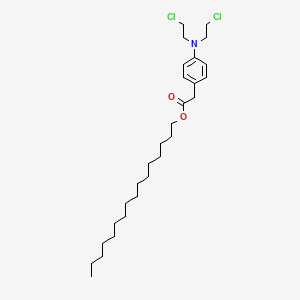
![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
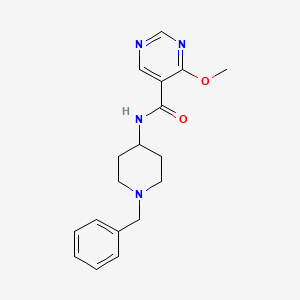
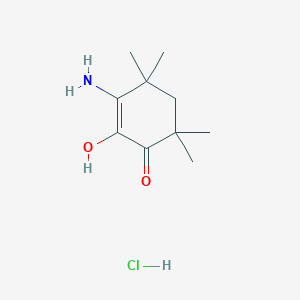
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
